molecular formula C15H14O2 B590151 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid CAS No. 1329833-67-1

3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid

Cat. No. B590151
CAS RN: 1329833-67-1
M. Wt: 229.293
InChI Key: JALUUBQFLPUJMY-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, also known as 3,3,3-TDPP, is a synthetic compound that is used in scientific research. It is a derivative of propionic acid, and is characterized by its trideuterium (D3) substituent. 3,3,3-TDPP has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is used in scientific research to study the effects of trideuterium substitution on the structure and function of proteins. It has been used to study the effects of trideuterium substitution on the binding of drugs to proteins, as well as the effects of trideuterium substitution on the stability of proteins. 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid has also been used to study the effects of trideuterium substitution on the activity of enzymes, as well as the effects of trideuterium substitution on the structure and function of membrane proteins.

Mechanism of Action

The mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid is not well understood. It is believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the structure and function of proteins by altering the hydrogen bonding and hydrophobic interactions between the protein and its environment. It is also believed that the trideuterium substituent of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid affects the binding of drugs to proteins, as well as the stability of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid have not been extensively studied. However, it has been shown to affect the binding of drugs to proteins, as well as the stability of proteins. In addition, it has been shown to affect the activity of enzymes, as well as the structure and function of membrane proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it allows researchers to study the effects of trideuterium substitution on the structure and function of proteins. The main limitation of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments is that it is a synthetic compound and its effects may not be representative of the effects of trideuterium substitution in the natural environment.

Future Directions

There are several potential future directions for the study of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid. These include further research into the mechanism of action of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the biochemical and physiological effects of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid, further research into the advantages and limitations of using 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in laboratory experiments, and further research into the potential applications of 3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid in medical and pharmaceutical research.

properties

IUPAC Name

3,3,3-trideuterio-2-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALUUBQFLPUJMY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trideuterio-2-(4-phenylphenyl)propanoic acid

Synthesis routes and methods I

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Synthesis routes and methods II

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In usual manner, lithium diisopropylamide in tetrahydrofuran was prepared with diisopropylamine (3.2 ml, 22.6 mmol) and 1.6M n-butyllithium in hexane (14.2 ml, 22.6 mmol). ("Reagents for Organic Synthesis", 2, p. 249) To this lithium diisopropylamide in tetrahydrofuran was added dropwise 4-biphenylyl acetic acid (2.40 g, 11.3 mmol) in tetrahydrofuran at from -50° C. to -30° C. After the mixture was reacted at from -40° C. to -10° C. for 2 h, to the mixture was added dropwise methyliodide (1.77 g, 12.4 mmol) in tetrahydrofuran, then the temperature was rised at from -30° C. to room temperature in nature. After the mixture was stirred for 4 h, was added water and was adjusted at pH 2 with 3N sulfonic acid, then extracted with ether. After the ether extract was dried over, then the extract was evaporated under reduced pressure to a residue, which was chromatographed to afford 2-(4-biphenylyl)propionic acid (2.38 g, 93% yield) as white crystalline material: mp 144°-145° C.
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